3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
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Overview
Description
“2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol12. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s often sold for research purposes, so the exact synthesis process might be proprietary or not publicly available3.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCOc1ccc2[nH]c(NCCO)nc2c1
4. This represents the arrangement of atoms and bonds in the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. As a research chemical, it may be used in a variety of experimental contexts, but the details of these reactions are likely specific to each individual study3.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.26 g/mol12. Other physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Scientific Research Applications
Molecular Structure and Interactions
The benzimidazole moiety, including derivatives like 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, often exhibits significant molecular interactions, as evidenced by research on similar compounds. For instance, in the study of Dabigatran etexilate tetrahydrate, it's noted that the benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane, indicating potential interaction dynamics within molecular structures. The presence of intramolecular hydrogen bonds further highlights the compound's interaction capabilities (Hong-qiang Liu et al., 2012).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives, including the likes of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, are central to understanding their potential applications. One study detailed the preparation of a new ligand derived from benzimidazole, emphasizing the importance of characterizing these compounds using various techniques like elemental analysis, IR, 1H-NMR, UV-Vis spectra, and molar conductivity. The study's focus on metal complexes and their geometry provides insights into the compound's structural aspects and potential utility in various applications (H. O. Jamel & Najat J. Al-Obaidi, 2018).
Biological Activity
Compounds related to 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol have been explored for their biological activities, such as antihypertensive effects. For instance, derivatives synthesized and evaluated for antihypertensive activity demonstrated potent effects, highlighting the potential therapeutic applications of benzimidazole-based compounds in medical research (Manik Sharma et al., 2010).
Antimicrobial Potential
Benzimidazole derivatives, similar to 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, have been noted for their antimicrobial properties. Research has shown that these compounds can be effective against a range of microbial organisms, including gram-positive and gram-negative bacteria and fungi, indicating their potential use in developing new antimicrobial agents (E. A. A. El-Meguid, 2014).
Safety And Hazards
Specific safety and hazard information for this compound was not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions5.
Future Directions
The future directions for this compound are not clear from the available information. As a research chemical, it could potentially be used in a variety of scientific studies6.
properties
IUPAC Name |
3-[(6-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-9-4-5-10-11(8-9)15-12(14-10)13-6-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKFMEMXWSZGGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366307 |
Source
|
Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
CAS RN |
301163-46-2 |
Source
|
Record name | 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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